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Compound of Interest
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Cat. No.: B056913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that

has gained significant traction in the field of protein purification. Its utility stems from a pKa of

7.2 at 25°C, providing a stable pH environment within the physiological range of 6.5 to 7.9. This

characteristic is crucial for maintaining the structural integrity and biological activity of proteins

during various chromatographic steps. MOPS is considered a "Good's" buffer due to its minimal

reactivity, low UV absorbance, and high solubility in water. A notable advantage of MOPS is its

negligible interaction with most metal ions, making it an excellent choice as a non-coordinating

buffer in solutions containing metal ions, a common requirement for the purification of certain

metalloproteins. This document provides detailed application notes and protocols for the

effective use of MOPS buffer in protein purification chromatography.

Properties of MOPS Buffer
A comprehensive understanding of the physicochemical properties of MOPS is essential for its

effective application in protein purification.
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Property Value Reference

pKa (at 25°C) 7.20 [1]

Useful pH Range 6.5 – 7.9 [1]

ΔpKa/°C -0.013 [2]

Molecular Weight 209.26 g/mol N/A

Solubility in Water High [3]

Metal Ion Binding Negligible [4]

Preparation of MOPS Buffer Solutions
Accurate preparation of MOPS buffer is critical for reproducible results in protein purification.

1M MOPS Stock Solution (pH 7.2)
Materials:

MOPS (free acid)

ddH₂O (double-deionized water)

10 M NaOH or 10 M HCl

Sterile filtration unit (0.22 µm)

Calibrated pH meter

Protocol:

Weigh out 209.26 g of MOPS free acid.

Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O.

Stir the solution until the MOPS is completely dissolved.
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Adjust the pH of the solution to 7.2 using 10 M NaOH. Use 10 M HCl for fine adjustments if

the pH overshoots.

Transfer the solution to a 1 L graduated cylinder and add ddH₂O to a final volume of 1 L.

Sterilize the buffer by passing it through a 0.22 µm filter.

Store the stock solution at 4°C.

Note: MOPS buffer can turn yellow over time if exposed to light. Store the solution in a light-

protected container. Autoclaving MOPS in the presence of glucose can lead to its degradation

and is not recommended.[4]

Application in Protein Purification Chromatography
MOPS buffer can be effectively utilized in various chromatography techniques for protein

purification. The following sections provide detailed protocols for its application in ion

exchange, size exclusion, and affinity chromatography.

Logical Workflow for Protein Purification
The following diagram illustrates a general workflow for protein purification, indicating where

MOPS buffer can be employed.
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Caption: General protein purification workflow using MOPS buffer.

Experimental Protocols
Ion Exchange Chromatography (IEX)
Ion exchange chromatography separates proteins based on their net surface charge. The

choice of an anion or cation exchanger depends on the isoelectric point (pI) of the target

protein and the desired pH of the buffer.

Anion Exchange Chromatography (AEX) Protocol using MOPS Buffer

Principle: At a pH above its pI, a protein will have a net negative charge and will bind to a

positively charged anion exchange resin. Elution is typically achieved by increasing the salt

concentration or decreasing the pH.
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MOPS Buffer System:

Equilibration/Wash Buffer (Buffer A): 20 mM MOPS, pH 7.5

Elution Buffer (Buffer B): 20 mM MOPS, pH 7.5, 1 M NaCl

Methodology:

Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes

(CV) of Buffer A.

Sample Loading: Load the protein sample, previously dialyzed or buffer-exchanged into

Buffer A, onto the column.

Washing: Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

Elution: Elute the bound protein using a linear gradient of 0-100% Buffer B over 20 CV.

Alternatively, a step gradient can be used.

Fraction Collection: Collect fractions and analyze for the presence of the target protein using

SDS-PAGE and a protein concentration assay.

Cation Exchange Chromatography (CEX) Protocol using MOPS Buffer

Principle: At a pH below its pI, a protein will have a net positive charge and will bind to a

negatively charged cation exchange resin. Elution is achieved by increasing the salt

concentration or increasing the pH.

MOPS Buffer System:

Equilibration/Wash Buffer (Buffer A): 20 mM MOPS, pH 6.8

Elution Buffer (Buffer B): 20 mM MOPS, pH 6.8, 1 M NaCl

Methodology:

Column Equilibration: Equilibrate the cation exchange column with 5-10 CV of Buffer A.
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Sample Loading: Load the protein sample, dialyzed or buffer-exchanged into Buffer A, onto

the column.

Washing: Wash the column with 5-10 CV of Buffer A.

Elution: Elute the bound protein using a linear gradient of 0-100% Buffer B over 20 CV.

Fraction Collection: Collect and analyze fractions as described for AEX.

Size Exclusion Chromatography (SEC)
Size exclusion chromatography, also known as gel filtration, separates proteins based on their

hydrodynamic radius (size).

SEC Protocol using MOPS Buffer

Principle: Larger proteins are excluded from the pores of the chromatography matrix and

elute earlier, while smaller proteins enter the pores and have a longer retention time.

MOPS Running Buffer: 20 mM MOPS, pH 7.2, 150 mM NaCl

Methodology:

Column Equilibration: Equilibrate the size exclusion column with at least 2 CV of MOPS
Running Buffer.

Sample Preparation: Concentrate the protein sample to a small volume (typically 0.5-2% of

the total column volume).

Sample Injection: Inject the concentrated protein sample onto the column.

Isocratic Elution: Elute the proteins with the MOPS Running Buffer at a constant flow rate.

Fraction Collection: Collect fractions and analyze for the target protein.

Affinity Chromatography (AC)
Affinity chromatography is a powerful technique that separates proteins based on a specific

binding interaction between the protein and a ligand immobilized on the chromatography
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matrix. A common example is the purification of His-tagged proteins using Immobilized Metal

Affinity Chromatography (IMAC).

IMAC Protocol for His-tagged Proteins using MOPS Buffer

Principle: Histidine tags on recombinant proteins have a high affinity for chelated metal ions,

such as Ni²⁺, immobilized on the resin. Elution is achieved by competing with a high

concentration of imidazole or by lowering the pH.

MOPS Buffer System:

Lysis/Binding Buffer: 50 mM MOPS, pH 7.4, 300 mM NaCl, 10 mM Imidazole

Wash Buffer: 50 mM MOPS, pH 7.4, 300 mM NaCl, 20 mM Imidazole

Elution Buffer: 50 mM MOPS, pH 7.4, 300 mM NaCl, 250 mM Imidazole

Methodology:

Column Equilibration: Equilibrate the Ni-NTA column with 5-10 CV of Lysis/Binding Buffer.

Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the

column.

Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound

proteins.

Elution: Elute the His-tagged protein with 5-10 CV of Elution Buffer.

Fraction Collection: Collect fractions and analyze for the purified protein.

Compatibility of MOPS with Ni-NTA Resins: MOPS buffer has been shown to be compatible

with Ni-NTA matrices at concentrations up to 100 mM.[5][6] However, it is important to note that

buffers containing secondary or tertiary amines can potentially reduce the nickel ions on the

resin.[5]

Experimental Workflow for Affinity Chromatography
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The following diagram outlines the key steps in an affinity chromatography experiment using

MOPS buffer.

Equilibrate Ni-NTA Column
(MOPS Binding Buffer)

Load Cell Lysate

Wash with MOPS Wash Buffer

Elute with MOPS Elution Buffer

Collect Fractions

Click to download full resolution via product page

Caption: Affinity chromatography workflow with MOPS buffer.

Data on MOPS Buffer Performance
Protein Stability
Studies have investigated the effect of different buffers on protein stability. One study on a

monoclonal antibody demonstrated that MOPS buffer, along with TRIS buffer, increased the

midpoint of inflection values compared to phosphate and citrate buffers, indicating enhanced

stability.[7] Specifically, the MOPS buffer sample showed larger Gibbs Free Energy values and

a higher mid-point of inflection for the first transition region, making it a favorable buffer for this

particular antibody.[7] Another study on hen egg-white lysozyme (HEWL) indicated that buffer
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molecules, including MOPS, can adsorb to the protein surface and modulate electrostatic

stability, thereby influencing protein-protein interactions and phase separation.[1][4]

Enzyme Activity
The choice of buffer can significantly impact enzyme activity. A study on polyester hydrolases

found that at a concentration of 0.2 M, there were no significant differences in the maximum

initial hydrolysis rates when using MOPS or sodium phosphate buffer.[8] However, at higher

concentrations (1 M), MOPS buffer led to a significant decrease in the activity of one of the

enzymes (LCC).[8] It is crucial to empirically determine the optimal MOPS concentration for a

specific enzyme to avoid potential inhibition.

Enzyme Buffer Condition Observation Reference

LCC (Polyester

Hydrolase)
1 M MOPS

>90% decrease in

activity compared to

0.1 M

[8]

TfCut2 (Polyester

Hydrolase)
0.1 M - 1 M MOPS

Consistently low

activity
[8]

Monoclonal Antibody MOPS Buffer

Increased thermal

stability compared to

phosphate and citrate

buffers

[7]

Hen Egg-White

Lysozyme
MOPS Buffer

Modulates

electrostatic stability

and protein-protein

interactions

[1][4]

Conclusion
MOPS buffer is a versatile and effective buffering agent for a wide range of protein purification

chromatography applications. Its favorable pKa, low metal ion binding capacity, and

compatibility with various chromatography resins make it a valuable tool for researchers,

scientists, and drug development professionals. The detailed protocols and application notes

provided in this document serve as a comprehensive guide for the successful implementation
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of MOPS buffer in protein purification workflows. As with any biological system, empirical

optimization of buffer conditions, including pH and concentration, is recommended to achieve

the highest purity and yield for the specific protein of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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